Bromo-PEG2-t-butyl ester
Overview
Description
Bromo-PEG2-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
Bromo-PEG2-t-butyl ester has a molecular weight of 297.2 g/mol . It contains a total of 36 bonds, including 15 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 aliphatic ester, and 2 aliphatic ethers .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG2-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Bromo-PEG2-t-butyl ester has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.240±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Enantioselective Coupling in Organic Synthesis
Bromo-PEG2-t-butyl ester has been utilized in the enantioselective coupling of t-butyl bromoacetate with aldehydes. This process produces anti-α-bromo β-hydroxy esters, which serve as precursors for chiral glycidic esters, acetate aldols, β-amino acid esters, and α-amino acid esters. These compounds have a broad range of applications in organic synthesis and pharmaceutical research (Corey & Choi, 1991).
Polymer Science and Engineering
In polymer science, Bromo-PEG2-t-butyl ester plays a crucial role in the preparation of block copolymers. It is used in the Diels–Alder reaction, particularly in the functionalization of polymers like poly(methyl methacrylate) and polystyrene, leading to the creation of novel polymeric materials with diverse applications (Durmaz et al., 2006).
Solid-Phase Synthesis of Glycopeptides
Bromo-PEG2-t-butyl ester is used as a handle in the solid-phase synthesis of glycopeptides, demonstrating its utility in peptide and protein engineering. This process involves conjugating the handle with Fmoc amino acids to form allyl esters, which are then used in the synthesis of glycopeptide oligomers (Nakahara et al., 2000).
Development of Lithium-Sulfur Batteries
In the field of energy storage, Bromo-PEG2-t-butyl ester contributes to the development of advanced lithium-sulfur batteries. Its derivatives are used in creating quasi-solid-state copolymer electrolytes, which enhance the performance of these batteries through improved ionic conductivity and lithium-ion migration rate (Cai et al., 2019).
Safety And Hazards
Bromo-PEG2-t-butyl ester is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, not to breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAYHGUAATLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG2-t-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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